
8-Nitro-2-tetralone
Overview
Description
8-Nitro-2-tetralone is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol It is a nitro-substituted derivative of tetralone, which is a cyclic ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Nitro-2-tetralone can be synthesized through several methods, including the nitration of 2-tetralone. The nitration reaction typically involves treating 2-tetralone with a nitrating agent, such as nitric acid, in the presence of a suitable catalyst, such as sulfuric acid. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-2-tetralone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize this compound to produce corresponding carboxylic acids or other oxidized products.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can reduce the nitro group to an amine group, resulting in the formation of 8-amino-2-tetralone.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted derivatives.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Amines, such as 8-amino-2-tetralone.
Substitution Products: Various substituted nitro compounds.
Scientific Research Applications
8-Nitro-2-tetralone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a chemical probe to study biological systems and pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Nitro-2-tetralone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
8-Nitro-2-tetralone is similar to other nitro-substituted tetralones, such as 8-nitro-1,2,3,4-tetrahydronaphthalen-2-one and 8-nitro-3,4-dihydronaphthalen-2-one. its unique structural features, such as the position of the nitro group and the presence of the ketone functionality, distinguish it from these compounds. These differences can lead to variations in reactivity and biological activity, making this compound a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
8-nitro-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-5-4-7-2-1-3-10(11(13)14)9(7)6-8/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKOGCRGSOMTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732629 | |
Record name | 8-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909095-48-3 | |
Record name | 8-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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